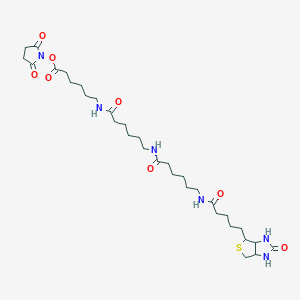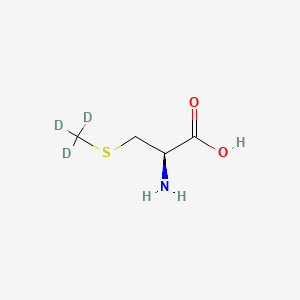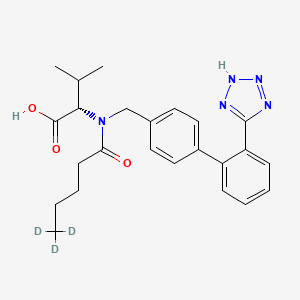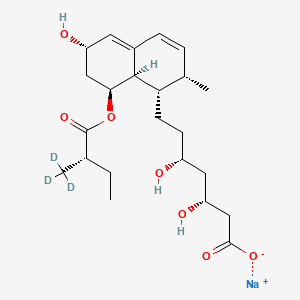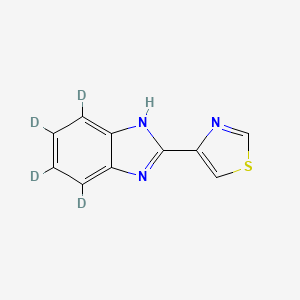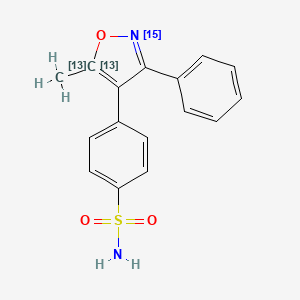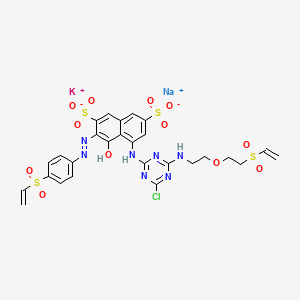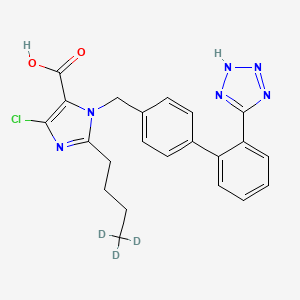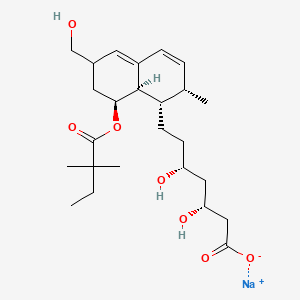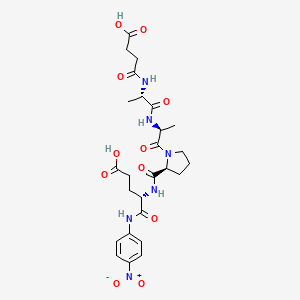
Fosinopril-d5 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosinopril-d5 Sodium Salt is a deuterated form of fosinopril sodium, a phosphinic acid-containing angiotensin-converting enzyme inhibitor. This compound is primarily used as an analytical standard and research tool for investigations related to fosinopril sodium metabolism, pharmacokinetics, and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Fosinopril-d5 Sodium Salt plays a significant role in biochemical reactions by inhibiting the activity of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with ACE through a binding interaction that inhibits the enzyme’s activity, thereby preventing the conversion of angiotensin I to angiotensin II .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the production of angiotensin II, which in turn decreases the activation of angiotensin II receptors on cell surfaces. This leads to reduced cell proliferation, decreased production of pro-inflammatory cytokines, and altered gene expression related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to its active metabolite, fosinoprilat, after administration. Fosinoprilat binds to the active site of ACE, inhibiting its activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced workload on the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound maintains its inhibitory effects on ACE activity, leading to sustained reductions in angiotensin II levels and consistent blood pressure-lowering effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity and reduces blood pressure without significant adverse effects. At higher doses, this compound may cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). After administration, the compound is rapidly hydrolyzed to its active metabolite, fosinoprilat. Fosinoprilat inhibits ACE, reducing the conversion of angiotensin I to angiotensin II. This inhibition affects metabolic flux and metabolite levels within the RAAS pathway, leading to decreased blood pressure and reduced cardiovascular risk .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its inhibitory effects on ACE. Transporters and binding proteins may facilitate the uptake and localization of this compound within specific cellular compartments, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and cell membrane, where ACE is predominantly located. The compound’s activity is influenced by its localization, as it needs to be in proximity to ACE to exert its inhibitory effects. Post-translational modifications and targeting signals may direct this compound to specific compartments, ensuring its effective interaction with ACE .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fosinopril-d5 Sodium Salt involves the incorporation of deuterium atoms into the fosinopril sodium molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Fosinopril-d5 Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it converts the prodrug into its active form, fosinoprilat .
Common Reagents and Conditions:
Hydrolysis: This reaction typically occurs in the presence of water and esterases, converting this compound into fosinoprilat.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound, although this is less common in practical applications.
Substitution: Nucleophilic substitution reactions can occur under basic conditions, where nucleophiles replace specific groups in the molecule.
Major Products: The primary product of hydrolysis is fosinoprilat, the active form of the drug. Other reactions may yield various oxidized or substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Fosinopril-d5 Sodium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As an analytical standard for studying the metabolism and pharmacokinetics of fosinopril sodium.
Biology: In research related to enzyme inhibition and the renin-angiotensin-aldosterone system.
Medicine: For investigating the therapeutic effects and mechanisms of action of angiotensin-converting enzyme inhibitors.
Industry: In the development and quality control of pharmaceutical formulations containing fosinopril sodium
Mechanism of Action
Fosinopril-d5 Sodium Salt, like its non-deuterated counterpart, is hydrolyzed by esterases to form fosinoprilat. Fosinoprilat is a specific competitive inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, fosinoprilat reduces the levels of angiotensin II, leading to decreased vasopressor activity and aldosterone secretion. This results in lowered blood pressure and reduced strain on the heart .
Comparison with Similar Compounds
Fosinopril Sodium: The non-deuterated form of Fosinopril-d5 Sodium Salt, used for similar therapeutic purposes.
Lisinopril: Another angiotensin-converting enzyme inhibitor, commonly used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterpart .
Properties
CAS No. |
1217513-43-3 |
|---|---|
Molecular Formula |
C30H45NNaO7P |
Molecular Weight |
590.684 |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |
InChI Key |
TVTJZMHAIQQZTL-JAFRFSFDSA-M |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Synonyms |
(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-(phenyl-d5)butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
